An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
Introduction
Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is a complex organic molecule with potential applications in various fields, including as a precursor for azo dyes and optical brighteners. Its structure, featuring two aminosulfonated phenyl rings linked by an ethylene bridge, imparts unique properties that are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of a putative synthesis pathway and detailed characterization methods for this compound, grounded in established chemical principles and analogous reactions.
A Putative Synthesis Pathway
Step 1: Sulfonation of 4-Nitrotoluene
The synthesis commences with the sulfonation of 4-nitrotoluene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring, primarily at the position ortho to the activating methyl group.
Protocol:
-
To a stirred solution of 4-nitrotoluene, slowly add fuming sulfuric acid (oleum) while maintaining the temperature below 40°C.
-
After the addition is complete, the reaction mixture is heated to approximately 100-110°C and maintained for several hours to ensure complete sulfonation.[1]
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The reaction is then cooled and carefully quenched by pouring it onto ice.
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The precipitated 4-nitrotoluene-2-sulfonic acid is collected by filtration and washed with cold water.
Step 2: Oxidative Coupling to Form the Dinitro Stilbene Disulfonic Acid
The next crucial step involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid to form the stilbene bridge. This is typically achieved using an oxidizing agent like sodium hypochlorite.[2]
Protocol:
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The 4-nitrotoluene-2-sulfonic acid is dissolved in an aqueous sodium hydroxide solution.
-
Sodium hypochlorite solution is then added dropwise to the stirred solution, leading to the formation of the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[2]
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The product precipitates from the reaction mixture and can be isolated by filtration.
Step 3: Reduction of the Stilbene to the Ethylene Bridge
To obtain the desired ethylene bridge, the double bond in the stilbene moiety needs to be reduced. This can be accomplished through catalytic hydrogenation.
Protocol:
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The disodium 4,4'-dinitrostilbene-2,2'-disulfonate is suspended in a suitable solvent, such as water or an alcohol-water mixture.
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A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the suspension.[3]
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The mixture is then subjected to hydrogen gas under pressure in a hydrogenation apparatus until the uptake of hydrogen ceases.
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The catalyst is removed by filtration, and the resulting solution contains the disodium salt of 4,4'-dinitro-2,2'-bibenzyl-disulfonic acid.
Step 4: Reduction of the Nitro Groups to Amino Groups
The final step in the synthesis is the reduction of the two nitro groups to the corresponding amino groups. This is a common transformation in organic synthesis and can be achieved using various reducing agents. A catalytic hydrogenation approach is often preferred for its clean reaction profile.[4][5]
Protocol:
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The aqueous solution of disodium 4,4'-dinitro-2,2'-bibenzyl-disulfonate is acidified.
-
A fresh portion of a suitable catalyst, such as a nickel catalyst, is added.[4]
-
The mixture is hydrogenated under pressure at a controlled temperature and pH (typically between 5 and 10) until the theoretical amount of hydrogen is consumed.[4]
-
After filtration to remove the catalyst, the pH of the solution is adjusted to neutral with sodium hydroxide.
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The target compound, Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), can then be isolated by cooling the solution to induce crystallization, followed by filtration and drying.
Purification
Due to their high water solubility, purifying aryl sulfonic acids and their salts can be challenging.[1] Common impurities may include inorganic salts and unreacted starting materials. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is a primary method for purification.[6]
Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[6]
-
Dry the crystals in a vacuum oven.[6]
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for N-H stretching of the amino groups, S=O stretching of the sulfonate groups, and C-H stretching of the aromatic and ethylene bridge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the ethylene bridge protons. The ¹³C NMR would confirm the number and types of carbon atoms in the molecule.
-
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to determine the concentration of the compound in solution.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.[1] A reverse-phase HPLC method with a UV detector can be developed to separate the target compound from any impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide unequivocal identification of the target compound by its mass-to-charge ratio. This technique is particularly useful for the determination of aromatic amines.[7]
Data Presentation
Table 1: Summary of Proposed Synthesis Parameters
| Step | Reaction | Key Reagents | Temperature (°C) |
| 1 | Sulfonation | 4-Nitrotoluene, Fuming Sulfuric Acid | < 40 then 100-110 |
| 2 | Oxidative Coupling | 4-Nitrotoluene-2-sulfonic acid, NaOH, NaOCl | Ambient |
| 3 | Stilbene Reduction | Dinitro stilbene disulfonate, H₂, Pd/C | Ambient |
| 4 | Nitro Reduction | Dinitro ethylenebis(benzenesulfonate), H₂, Ni Catalyst | Controlled |
Table 2: Expected Characterization Data
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1200-1150 & ~1050-1000 (S=O stretch), ~3100-3000 (Aromatic C-H stretch), ~2960-2850 (Aliphatic C-H stretch) |
| ¹H NMR (ppm) | Signals in the aromatic region (δ 7-8), Singlet for the ethylene bridge protons (δ ~3) |
| ¹³C NMR (ppm) | Signals for aromatic carbons, Signal for the ethylene bridge carbon |
| LC-MS (m/z) | Peak corresponding to the molecular ion of the target compound |
Experimental Workflows
Caption: Proposed synthesis and purification workflow.
Caption: Comprehensive characterization workflow.
Conclusion
This technical guide outlines a scientifically grounded, albeit putative, pathway for the synthesis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). By leveraging established methodologies for analogous compounds, researchers can approach this synthesis with a robust framework. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product, which is critical for its application in research and development.
References
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Wikipedia. (2023, October 1). Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. Retrieved from [Link]
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Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(7), 1653–1662. Retrieved from [Link]
- Yoshida, R., & Ishii, Y. (1976). Process for preparation of 4,4'-diaminostilbene-2,2'-disulfonic acid or salts thereof. (U.S. Patent No. 3,936,497). U.S. Patent and Trademark Office.
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ResearchGate. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]
- Henk, H., et al. (2000). Process for preparing substituted 4,4'-diaminostilbene-2,2'-disulphonic acid salts. (U.S. Patent No. 6,121,444). U.S. Patent and Trademark Office.
- Schick, J., et al. (1975). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. (U.S. Patent No. 3,901,827). U.S. Patent and Trademark Office.
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Racz, C., et al. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 102(5), 1530-1537. Retrieved from [Link]
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Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved from [Link]
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Max Planck Institute for Polymer Research. (2020). Polymer Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Retrieved from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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Wikipedia. (2023, October 1). Sodium benzenesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing sodium alkyl benzenesulfonate powder.
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Urakaev, F. Kh., et al. (2017). Mechanochemical Synthesis of Sodium Thiosulphate Pentahydrate. Chemistry for Sustainable Development, 25(4), 410-414. Retrieved from [Link]
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